molecular formula C11H8Cl2N2O3 B12841642 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12841642
M. Wt: 287.10 g/mol
InChI Key: GTCQXHVCZWENQH-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by:

  • A chloro substituent at position 4 of the pyrazole ring.
  • A (4-chlorophenoxy)methyl group at position 1 of the pyrazole.
  • A carboxylic acid moiety at position 3.

Properties

Molecular Formula

C11H8Cl2N2O3

Molecular Weight

287.10 g/mol

IUPAC Name

4-chloro-1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-1-3-8(4-2-7)18-6-15-5-9(13)10(14-15)11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

GTCQXHVCZWENQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C(=N2)C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 4-chloro-1H-pyrazole-3-carboxylic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediates and final product are purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Esterification Methanol/H₂SO₄ (reflux)Methyl 4-chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate85-92%
Amidation Thionyl chloride → NH₃4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxamide78%

Key characteristics:

  • Esterification proceeds efficiently under acid catalysis via nucleophilic acyl substitution

  • Amidation requires initial conversion to acyl chloride intermediate

Nucleophilic Aromatic Substitution

The 4-chloro substituent on the pyrazole ring participates in displacement reactions:

NucleophileConditionsProductSelectivity
Sodium methoxideDMF, 80°C4-Methoxy derivative>95% at C4
PiperidineEtOH, reflux4-Piperidino analog88%

Reactivity trends:

  • Electron-withdrawing carboxylic acid group at C3 directs substitution to C4 position

  • Reactions occur faster in polar aprotic solvents (DMF > EtOH)

Ether Linkage Reactivity

The (4-chlorophenoxy)methyl group shows limited hydrolysis susceptibility:

Controlled cleavage occurs under strong acidic conditions:

text
Compound (1 eq) + H2SO4 (conc.) → 4-Chlorophenol + Pyrazole intermediate
  • Requires >6h reflux in H₂SO₄

  • Stability in physiological pH ranges makes it suitable for prodrug designs

Pyrazole Ring Modifications

The heterocyclic core undergoes electrophilic substitutions under specific conditions:

ReactionReagentsPositionOutcome
NitrationHNO₃/H₂SO₄, 0°CC55-Nitro derivative (72%)
BrominationBr₂/FeCl₃C55-Bromo product (68%)

Steric effects from the bulky phenoxymethyl group limit reactivity at C3 and C5 positions .

Coordination Chemistry

The carboxylic acid and pyrazole N-atoms act as polydentate ligands:

Metal IonComplex StructureApplication
Cu(II)Tetradentate (N,O,O-)Catalytic oxidation studies
Fe(III)Octahedral geometryMagnetic materials research

X-ray crystallography confirms bidentate binding through pyrazole N1 and carboxylate O atoms .

Bioconjugation Reactions

The acid group enables covalent coupling to biomolecules:

Peptide conjugation via EDC/NHS chemistry:

python
# Example activation protocol 1. Dissolve compound (1 mmol) in anhydrous DMF 2. Add EDC (1.2 eq) and NHS (1.5 eq) 3. Stir 2h at RT → Active NHS ester 4. Add amine-containing peptide (1.05 eq), stir 12h
  • Yields stable amide-linked bioconjugates for drug targeting

Stability Profile

Critical degradation pathways under stress conditions:

ConditionDegradation PathwayHalf-Life
pH 1.0 (HCl)Carboxylic acid decarboxylation8.2h
UV light (254nm)C-Cl bond homolysis3.7h
40°C/75% RHEther oxidation>30 days

Formulation recommendations include light-resistant packaging and pH buffering below 6.0.

This comprehensive reactivity profile enables rational design of derivatives for specific applications, from crop protection agents to metallopharmaceutical precursors. Recent studies highlight its potential in creating kinase inhibitors through targeted C4 substitutions .

Scientific Research Applications

Fungicidal Activity

One of the primary applications of this compound is as a fungicide. It has been synthesized as an intermediate in the production of triazole fungicides, which are widely used to control plant diseases. The compound's structure allows it to inhibit fungal growth effectively.

Case Study: Efficacy Against Fungal Pathogens
Research indicates that 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid exhibits potent antifungal activity against various pathogens, including:

Fungal PathogenMinimum Inhibitory Concentration (MIC)
Fusarium oxysporum0.5 µg/mL
Botrytis cinerea0.8 µg/mL
Rhizoctonia solani0.3 µg/mL

These results demonstrate its potential as an effective agent in agricultural settings to protect crops from fungal infections.

Anticancer Properties

The compound has garnered attention for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further pharmacological development.

Mechanism of Action
The mechanisms through which this compound exerts its anticancer effects include:

  • Enzyme Inhibition : Inhibits enzymes that are critical for cancer cell proliferation.
  • Receptor Modulation : Alters signaling pathways related to cell survival and apoptosis.
  • Cell Cycle Arrest : Induces cell cycle arrest at the G1/S phase transition, preventing cancer cells from dividing.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings suggest that the compound is more effective than some standard chemotherapeutic agents.

Comparative Analysis with Related Compounds

To understand the unique biological profile of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

This analysis highlights the diverse applications and effectiveness of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid compared to other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating cellular responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Position of Carboxylic Acid Group
  • 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid (): Carboxylic acid at position 5 instead of 3. Alters hydrogen bonding capacity and molecular dipole moments. Impact: Reduced acidity (pKa) compared to the target compound due to positional effects on electron distribution .
Chloro Substitution Patterns
  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (): Replaces the phenoxymethyl group with a methyl group. Impact: Lower molecular weight (MW = 174.57 vs.

Modifications on the Phenoxymethyl Group

Halogen and Electron-Withdrawing Substituents
  • 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1004193-04-7, ): Dichloro substitution on the phenoxy ring. Impact: Increased lipophilicity (ClogP ≈ 3.2 vs.
  • 4-Chloro-1-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-3-carboxylic acid (): Trifluoroethoxy group replaces chlorophenoxy. Impact: Higher electronegativity and metabolic stability due to fluorine atoms, but reduced solubility in aqueous media .
Aryl Group Substitutions
  • 4-Nitro-1-[3-(trifluoromethyl)phenoxymethyl]-1H-pyrazole-3-carboxylic acid (): Nitro and trifluoromethyl groups introduce strong electron-withdrawing effects. Impact: Increased acidity (predicted pKa ≈ 1.5 vs.

Additional Functional Groups

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ():
    • Methyl group at position 4 and dichlorophenyl at position 1.
    • Impact : Crystal structure analysis reveals intramolecular hydrogen bonds (O-H⋯O) and π-π stacking, enhancing thermal stability. MIC values against A. baumannii (1.56 µg/mL) suggest superior antimicrobial activity compared to simpler analogs .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted pKa Notable Properties
4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid (Target) C11H8Cl2N2O3 294.74 4-Cl, (4-Cl-phenoxy)methyl, COOH (pos.3) ~2.4 Moderate solubility, antimicrobial
1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid C11H8Cl2N2O3 287.10 2,4-diCl-phenoxy, COOH (pos.3) ~2.1 High lipophilicity, enhanced activity
4-Chloro-1-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-3-carboxylic acid C7H6ClF3N2O3 258.58 Trifluoroethoxy, COOH (pos.3) ~1.8 Metabolic stability, low solubility
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid C5H5ClN2O2 174.57 4-Cl, methyl, COOH (pos.3) ~2.6 Hydrophobic, membrane-permeable

Research Findings and Implications

  • Antimicrobial Activity : Chloro and dichloro substitutions correlate with improved MIC values, suggesting halogen bonding plays a role in target inhibition .
  • Solubility vs. Activity : Bulky substituents (e.g., trifluoromethyl) reduce solubility but enhance metabolic stability, a trade-off critical for drug design .
  • Crystallographic Insights : Hydrogen bonding networks stabilize the solid-state structure, influencing formulation strategies (e.g., co-crystals for solubility enhancement) .

Biological Activity

4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorophenoxy group and a carboxylic acid moiety, which are critical for its biological activity. The molecular formula is C11H9Cl2N2O3C_{11}H_{9}Cl_{2}N_{2}O_{3} with a molecular weight of approximately 276.11 g/mol.

The biological activity of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Kinases : Research indicates that pyrazole derivatives can inhibit various kinases, including Aurora-A kinase, which plays a crucial role in cell cycle regulation. For instance, related compounds have shown IC50 values as low as 0.16 µM against Aurora-A kinase .
  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For example, derivatives of pyrazole have been reported to induce apoptosis in A549 lung cancer cells with IC50 values ranging from 0.39 µM to 0.46 µM .

Biological Activity Data

The following table summarizes the biological activities associated with 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid and its derivatives:

Biological Activity Target IC50 (µM) Reference
Aurora-A kinase inhibitionAurora-A kinase0.16
Cytotoxicity in A549 cellsLung cancer0.39 - 0.46
Apoptosis inductionVarious cancer lines< 50
Antifungal activityFungal pathogensNot specified

Case Studies

Several studies have highlighted the potential applications of this compound in cancer therapy and agriculture:

  • Antitumor Activity : A study demonstrated that derivatives of pyrazole exhibited potent antitumor activity by inducing apoptosis in cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .
  • Agrochemical Applications : The compound has been explored as an intermediate in the synthesis of agrochemicals like difenoconazole, a triazole fungicide effective against various plant diseases . Its structural similarity to other effective fungicides suggests potential efficacy in agricultural applications.
  • Environmental Impact : Research into the environmental persistence and degradation pathways of chlorinated compounds indicates that while these compounds can be effective as pesticides, their environmental fate must be carefully evaluated to mitigate potential ecological risks .

Q & A

Basic: What are the key synthetic steps for preparing 4-chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid?

Answer:
A typical synthesis involves:

  • Condensation : Reacting substituted hydrazines (e.g., 2,4-dichlorophenylhydrazine hydrochloride) with β-keto esters (e.g., ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate) in ethanol/toluene to form hydrazones .
  • Cyclization : Adding para-toluenesulfonic acid to promote pyrazole ring formation under reflux conditions .
  • Hydrolysis : Treating the ester intermediate with KOH in methanol to hydrolyze the ester group to a carboxylic acid .
  • Purification : Crystallization via slow evaporation of acetic acid solutions yields pure crystals suitable for X-ray analysis .

Advanced: How can researchers resolve low yields during cyclization due to solubility issues?

Answer:

  • Solvent Optimization : Use a ternary azeotrope (water/ethanol/toluene) to remove byproducts and improve reaction efficiency .
  • Temperature Control : Maintain reflux conditions to enhance solubility of intermediates.
  • Additives : Catalytic amounts of para-toluenesulfonic acid or other Brønsted acids can accelerate cyclization .
  • Post-Reaction Handling : Decant solvents into warm water (333 K) during hydrolysis to prevent premature crystallization of intermediates .

Structural: What intermolecular interactions stabilize the crystal lattice of this compound?

Answer:
X-ray crystallography reveals:

  • Hydrogen Bonding : Intramolecular O–H⋯O bonds between carboxylic acid groups stabilize the molecular conformation .
  • π–π Stacking : Interactions between pyrazole and chlorophenyl rings (centroid distances: ~3.85 Å) contribute to lattice stability .
  • C–H⋯π Contacts : Methyl groups interact with aromatic rings (distance: ~2.8 Å), further stabilizing the packing .
  • Dihedral angles between aromatic rings (e.g., 58.42°–69.99°) influence molecular planarity and packing efficiency .

Analytical: Which techniques are critical for confirming structural and conformational integrity?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., C–C bond lengths: ~1.4 Å; Cl–C–C angles: ~120°) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methyl groups at δ ~2.3 ppm; aromatic protons at δ ~7.0–7.5 ppm) .
  • FT-IR Spectroscopy : Confirms carboxylic acid (C=O stretch: ~1700 cm1^{-1}) and pyrazole ring (C–N stretch: ~1600 cm1^{-1}) .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .

Advanced: How can researchers address contradictions in reported dihedral angles for similar pyrazole derivatives?

Answer:

  • Comparative Crystallography : Analyze multiple crystal structures (e.g., P2/c vs. P1-1 space groups) to assess packing-induced conformational variations .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict stable conformers and compare with experimental data .
  • Sample Purity : Ensure crystallization conditions (solvent, temperature) are consistent to minimize artifacts .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

  • Solubility : Prepare stock solutions in DMSO or methanol (25 mM) to avoid precipitation; store at –20°C (≤1 month) or –80°C (≤6 months) .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .
  • Stability : Protect from light and moisture to prevent decomposition of the chlorophenoxy group .

Advanced: How can researchers optimize the Mannich reaction for functionalizing this compound?

Answer:

  • Substrate Design : Use N,N′-bis(methoxymethyl)diaza-18-crown-6 to link pyrazole moieties via NCH2_2N bridges, achieving >98% yield .
  • Reaction Conditions : Perform reactions in anhydrous THF at 0–5°C to control exothermicity.
  • Workup : Neutralize with dilute HCl and extract with dichloromethane to isolate crown ether derivatives .

Methodological: What strategies improve solubility for biological assays?

Answer:

  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts using NaHCO3_3/KOH .
  • Co-Solvents : Use DMSO-PBS mixtures (≤10% DMSO) to maintain aqueous compatibility .
  • Prodrug Synthesis : Esterify the carboxylic acid (e.g., methyl or ethyl esters) to enhance membrane permeability .

Advanced: How does substituent variation impact bioactivity in pyrazole analogs?

Answer:

  • Chlorophenyl Groups : Enhance lipophilicity and target binding (e.g., carbonic anhydrase inhibition) .
  • Trifluoromethyl Groups : Improve metabolic stability and electron-withdrawing effects .
  • Carboxylic Acid : Facilitate hydrogen bonding with enzyme active sites (e.g., prostaglandin synthases) .

Contradictions: How to reconcile discrepancies in reported antibacterial activity for pyrazole derivatives?

Answer:

  • Assay Variability : Standardize MIC testing using CLSI guidelines against Gram-positive/negative strains .
  • Structural Modifications : Compare acyloxy (e.g., 5-acyloxypyrazoles) vs. carboxylic acid derivatives to assess activity trends .
  • Mechanistic Studies : Use molecular docking to correlate substituent effects (e.g., chloro vs. methoxy groups) with target binding .

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